BENGHE Foundational & Exploratory

Check Availability & Pricing

The Caloric Value and Energy Contribution of D-
Psicose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: D-Psicose

Cat. No.: B196036

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-psicose (D-allulose), a rare sugar and C-3 epimer of D-fructose, has garnered significant
attention as a potential sugar substitute due to its low caloric value and beneficial physiological
effects. This technical guide provides an in-depth analysis of the caloric value and energy
contribution of D-psicose, supported by quantitative data from human and animal studies. It
details the experimental protocols utilized to determine its energy value and explores the
underlying metabolic pathways through which D-psicose exerts its effects. This document is
intended to be a comprehensive resource for researchers, scientists, and drug development
professionals working on sugar substitutes and metabolic health.

Caloric Value and Energy Contribution of D-Psicose

D-psicose is poorly metabolized by the body, resulting in a significantly lower energy
contribution compared to sucrose and other common carbohydrates. Extensive research in
both human and animal models has consistently demonstrated its minimal caloric value.

Caloric Value in Humans

In humans, the caloric value of D-psicose is estimated to be between 0.2 and 0.4 kcal/g. This
is substantially lower than the 4 kcal/g provided by typical carbohydrates[1]. Studies have
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shown that a significant portion of ingested D-psicose is absorbed but then excreted in the
urine unmetabolized[2].

Energy Contribution in Animal Models

Animal studies, primarily in rats, have further substantiated the low caloric content of D-
psicose. Research has indicated that the energy value of D-psicose in rats is effectively zero,
with one study reporting a net energy gain of only 0.007 kcal/g[3][4]. This is approximately
0.3% of the energy deposition efficiency of sucrose[3][4].

. Reported Caloric Value
Subject Reference
(kcal/g)
Humans 0.2-04 [1]
Rats ~0 - 0.007 [3]14]

Experimental Protocols for Determining Caloric
Value

The determination of the caloric value of D-psicose involves a combination of in vivo and in
vitro experimental approaches. These protocols are designed to measure its absorption,
metabolism, and excretion, thereby quantifying its contribution to the body's energy pool.

Human Studies: Indirect Calorimetry

Indirect calorimetry is a non-invasive method used to estimate metabolic rate by measuring
oxygen consumption (VO2) and carbon dioxide production (VCO2).

e Protocol:

o Subject Preparation: Healthy human subjects are fasted overnight to reach a basal
metabolic state.

o Baseline Measurement: Resting energy expenditure (REE) is measured using a ventilated
hood system or a mouthpiece and nose clip connected to a metabolic cart.
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o Test Substance Administration: Subjects ingest a solution containing a known amount of

D-psicose.

Post-Ingestion Measurement: VO2 and VCO2 are continuously monitored for several
hours post-ingestion.

Data Analysis: The change in the respiratory quotient (RQ = VCO2/VO2) and energy
expenditure from baseline is used to calculate the energy derived from the metabolism of
D-psicose. An unchanged RQ and energy expenditure post-ingestion indicate a lack of
metabolism.

Animal Studies: Carcass Analysis and Excreta
Collection

This method provides a direct measurement of energy deposition in the body.

e Protocol:

o

Animal Acclimatization: Rats are individually housed in metabolic cages and acclimatized
to a specific diet.

Dietary Groups: Animals are divided into groups receiving a basal diet supplemented with
either a control substance (e.g., sucrose) or varying levels of D-psicose.

Feeding Period: The experimental diets are provided for a defined period (e.g., 28 days).

Excreta Collection: Urine and feces are collected daily to measure the amount of excreted
D-psicose.

Carcass Analysis: At the end of the study, the animals are euthanized, and their carcasses
are analyzed for total energy content using bomb calorimetry.

Energy Calculation: The energy deposited in the body is calculated as the difference
between the final and initial body energy content (determined from a baseline group). The
energy value of D-psicose is then determined by the difference in energy deposition
between the D-psicose and control groups relative to their intake.
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Metabolic Fate Studies using Radiolabeled D-Psicose

The use of radioisotopes allows for the precise tracing of D-psicose's absorption, distribution,
and excretion.

e Protocol:

[e]

Synthesis of Radiolabeled D-Psicose: D-psicose is labeled with a radioactive isotope,
typically 14C.

o Administration: The radiolabeled D-psicose is administered orally or intravenously to
animals.

o Sample Collection: Blood, urine, feces, and expired air (for 14C0O2) are collected at timed
intervals. Tissues and organs are collected at the end of the experiment.

o Radioactivity Measurement: The amount of radioactivity in each sample is quantified using
liquid scintillation counting.

o Metabolite Analysis: Techniques such as chromatography are used to identify whether the
radioactivity is still associated with intact D-psicose or has been incorporated into other
metabolites.

Metabolic Pathways and Mechanisms of Action

The low caloric value of D-psicose is a direct consequence of its metabolic fate. Furthermore,
D-psicose has been shown to influence key metabolic signaling pathways, contributing to its
beneficial physiological effects.

Absorption, Metabolism, and Excretion

D-psicose is readily absorbed in the small intestine. However, it is a poor substrate for
hexokinase and is not significantly phosphorylated, the initial step for entry into glycolysis.
Consequently, the majority of absorbed D-psicose is not metabolized for energy and is rapidly
excreted in the urine. A smaller portion that is not absorbed passes to the large intestine where
it can be partially fermented by gut microbiota.
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Metabolic fate of orally ingested D-psicose.

Influence on Hepatic Lipid Metabolism

D-psicose has been shown to favorably alter lipid metabolism, primarily in the liver. It
suppresses the activities of key lipogenic enzymes, thereby reducing fat accumulation.

AMP-Activated Protein Kinase (AMPK) Pathway: While direct activation of AMPK by D-
psicose is not firmly established, some studies suggest it may indirectly influence this
pathway. AMPK is a central regulator of cellular energy homeostasis. Its activation leads to
the inhibition of anabolic pathways like fatty acid synthesis and the activation of catabolic
pathways like fatty acid oxidation.

Carbohydrate Response Element-Binding Protein (ChREBP) Pathway: D-psicose has been
shown to suppress the expression of genes involved in de novo lipogenesis. ChREBP is a
key transcription factor that is activated by glucose metabolites and promotes the expression
of lipogenic genes. By not being metabolized to the same extent as glucose or fructose, D-
psicose may lead to a reduced activation of ChREBP.
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Potential influence of D-psicose on hepatic lipid metabolism pathways.

Experimental Workflow for Investigating Metabolic
Effects

A typical workflow to investigate the metabolic effects of D-psicose in a preclinical setting is
outlined below.
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Preclinical experimental workflow for D-psicose metabolic studies.

Conclusion

D-psicose stands out as a promising low-calorie sugar substitute with a caloric value near
zero. Its minimal contribution to energy intake is well-documented through rigorous scientific
investigation in both humans and animals. The underlying mechanism for its low caloric value
lies in its unique metabolic fate, being largely absorbed but not metabolized and subsequently
excreted. Furthermore, emerging evidence suggests that D-psicose can positively influence
metabolic health by modulating key signaling pathways involved in lipid metabolism. This
technical guide provides a foundational understanding for professionals in the field to further
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explore and utilize the potential of D-psicose in the development of healthier food products
and therapeutic interventions for metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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